Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)-
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Overview
Description
Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- is a chemical compound that belongs to the class of organic compounds known as benzeneacetic acids. This compound is characterized by the presence of a benzene ring attached to an acetic acid moiety, with an additional isoxazole ring substituted at the second position. The molecular structure of this compound makes it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- typically involves the reaction of benzeneacetic acid derivatives with isoxazole derivatives under specific conditions. One common method includes the use of a cycloaddition reaction where a phenyl-substituted isoxazole is reacted with a benzeneacetic acid derivative in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzene ring and isoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Similar structure but lacks the isoxazole ring.
Diclofenac: Contains a benzeneacetic acid moiety but with different substituents on the benzene ring.
Ibuprofen: A non-steroidal anti-inflammatory drug with a similar carboxylic acid functional group.
Uniqueness
Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the isoxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. The presence of the phenyl group enhances its lipophilicity, potentially influencing its biological interactions.
1. Antiviral Activity
Research indicates that derivatives of isoxazoles, including benzeneacetic acid derivatives, exhibit antiviral properties. For example, 3-aminoisoxazolines have shown efficacy against the influenza A virus (H1N1), with low cytotoxicity observed in mammalian cell lines. These compounds demonstrated a selective index indicating their potential as antiviral agents without significant toxicity to host cells .
Compound | Activity | Selectivity Index |
---|---|---|
3-aminoisoxazoline 3 | Moderate | High |
3-aminoisoxazoline 4 | Moderate | High |
2. Antibacterial Activity
Isoxazole derivatives have been explored for antibacterial applications. A study highlighted the multitarget approach of certain isoxazole compounds against various bacterial strains. The compounds were evaluated for their ability to inhibit essential bacterial enzymes, contributing to their antibacterial efficacy .
Compound | Target Enzyme | % Inhibition at 10 μM |
---|---|---|
Isoxazole A | DNA gyrase | 67% |
Isoxazole B | Topoisomerase IV | 40% |
3. Anticancer Activity
The anticancer potential of benzeneacetic acid derivatives has been evaluated in various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds ranged from 17.7 µM to 58.8 µM, indicating moderate potency against cancer cell proliferation .
Cell Line | IC50 (µM) | Activity Level |
---|---|---|
MCF-7 | 25.0 | Moderate |
HCT-116 | 17.7 | High |
The mechanisms underlying the biological activity of benzeneacetic acid derivatives involve several pathways:
- Antiviral Mechanisms : Compounds may inhibit viral replication by targeting viral proteins or interfering with host cell processes necessary for viral entry and replication.
- Antibacterial Mechanisms : These compounds can disrupt bacterial cell wall synthesis or inhibit critical enzymes involved in DNA replication.
- Anticancer Mechanisms : The compounds may induce apoptosis in cancer cells or inhibit signaling pathways that promote cell proliferation.
Case Study: Antiviral Efficacy Against Influenza
A study conducted on isoxazoline derivatives demonstrated their effectiveness against influenza A virus strains resistant to conventional antiviral treatments. The selected compounds exhibited significant antiviral activity at low concentrations while maintaining high selectivity indices, suggesting their potential as novel antiviral agents .
Case Study: Anticancer Properties
In vitro studies on various cancer cell lines revealed that benzeneacetic acid derivatives could selectively inhibit cancer cell growth while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .
Properties
CAS No. |
104907-38-2 |
---|---|
Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-[2-(3-phenyl-1,2-oxazol-5-yl)phenyl]acetic acid |
InChI |
InChI=1S/C17H13NO3/c19-17(20)10-13-8-4-5-9-14(13)16-11-15(18-21-16)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,20) |
InChI Key |
DJULHWFVIISITD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CC=C3CC(=O)O |
Origin of Product |
United States |
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